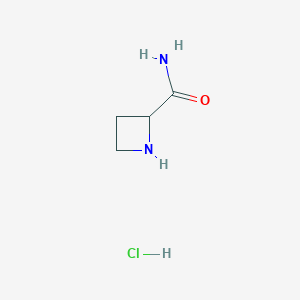
Azetidine-2-carboxamide hydrochloride
概要
説明
Azetidine-2-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a cyclic amide that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Ion Transport and Protein Synthesis
Azetidine-2-carboxylic acid, an analog of azetidine-2-carboxamide hydrochloride, has been studied for its effects on ion transport and protein synthesis. Research demonstrated that at low concentrations, it inhibits the release of ions to the xylem of excised roots in barley, affecting protein assembly and enzyme effectiveness (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Preparation and Stability Studies
Improvements in the preparation of DL-azetidine-2-carboxylic acid, closely related to this compound, have been reported. This includes methods yielding 2-carbomethoxyazetidine hydrochloride and insights into the stability and conformation of these compounds (Phillips & Cromwell, 1973).
Radiosensitization in Cancer Research
Azetidine-2-carboxylic acid has been explored as a radiosensitizer in cancer treatments. Studies on hepatoma cells revealed that azetidine enhances the efficacy of both hyperthermia and ionizing radiation treatments, potentially providing new avenues for cancer therapy (van Rijn, van den Berg, & van der Mast, 1999).
Studies on Collagen Formation and Liver Fibrosis
L-Azetidine-2-carboxylic acid, a proline analog and structurally similar to this compound, has shown effects in reducing collagen formation in liver fibrosis models. This suggests potential therapeutic applications in liver diseases (Rojkind, 1973).
Enzymatic Activity and Antioxidant Potential
Research involving Schiff bases and azetidines derived from phenyl urea derivatives, which are structurally related to this compound, has indicated moderate to significant antioxidant effects. This highlights the potential for developing new medicinal agents with antioxidant properties (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Organocatalysts in Chemical Synthesis
Enantiopure azetidine-2-carboxamides have been employed as organocatalysts in asymmetric aldol reactions. This demonstrates the role of azetidine derivatives in facilitating chemical synthesis processes (Song et al., 2014).
作用機序
Target of Action
Azetidine-2-carboxamide hydrochloride primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with its target, STAT3, by inhibiting its activity . It has been found to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively . This interaction results in changes in the cellular processes mediated by STAT3, including cell growth and differentiation .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting STAT3, it disrupts the downstream effects of this pathway, which include cell growth, differentiation, and immune responses . It also acts as an analog of the amino acid proline, and can be incorporated into proteins in place of proline .
Pharmacokinetics
Its ability to inhibit stat3 suggests that it may have good bioavailability and can effectively reach its target within cells .
Result of Action
The inhibition of STAT3 by this compound leads to a reduction in cell growth and differentiation . It also modifies the cell membrane permeability and prevents the synthesis of proteins involved in cell division, leading to inhibition of cancer growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . .
Safety and Hazards
While specific safety and hazard information for Azetidine-2-carboxamide hydrochloride is not available, it’s important to handle all chemical compounds with care. Azetidine hydrochloride, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
Azetidines have been the subject of recent advances in chemistry, particularly in the areas of synthesis and reactivity . They are considered important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research directions may include further exploration of their synthesis methods, reactivity, and applications in drug discovery and other fields .
生化学分析
Biochemical Properties
Azetidine-2-carboxamide hydrochloride is known for its unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, making it a valuable tool in biochemical reactions
Cellular Effects
For instance, certain azetidine amides have been found to inhibit STAT3, a signal transducer and activator of transcription, with sub-micromolar potencies . This suggests that this compound may also interact with cellular signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This reactivity is driven by a considerable ring strain, which allows for various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
azetidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQWWPOZADCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)

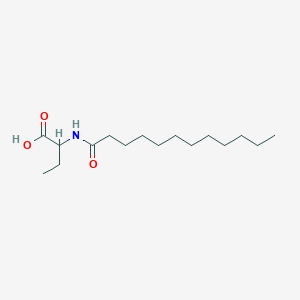
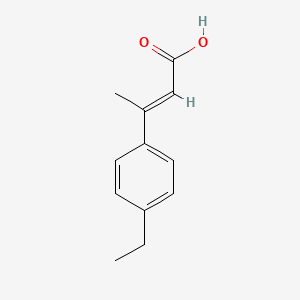

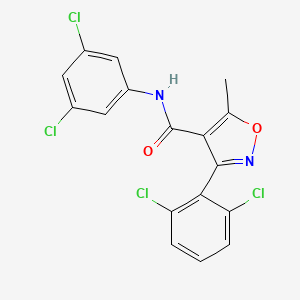
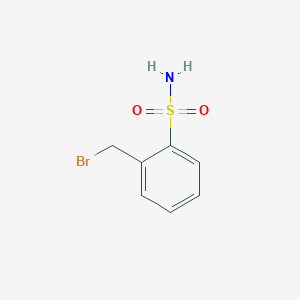

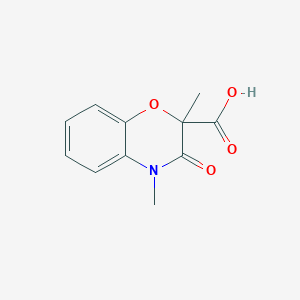
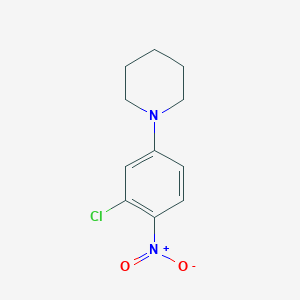

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)
